molecular formula C19H16N2O5S B2462519 2-oxo-8-(prop-2-en-1-yl)-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide CAS No. 324065-17-0

2-oxo-8-(prop-2-en-1-yl)-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide

Cat. No.: B2462519
CAS No.: 324065-17-0
M. Wt: 384.41
InChI Key: GHVDJGMXHLKYHD-UHFFFAOYSA-N
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Description

2-oxo-8-(prop-2-en-1-yl)-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-8-(prop-2-en-1-yl)-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, chromene derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar activities.

Medicine

The compound’s potential therapeutic applications could include anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to fully understand its medicinal benefits.

Industry

In the industrial sector, this compound could be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-oxo-8-(prop-2-en-1-yl)-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The chromene core may interact with biological macromolecules, leading to inhibition or activation of certain pathways. The sulfonamide group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2H-chromene-3-carboxamide derivatives: These compounds share the chromene core and exhibit similar biological activities.

    Sulfonamide-containing compounds: These compounds are known for their antimicrobial and enzyme inhibitory properties.

Uniqueness

The unique combination of the chromene core, sulfonamide group, and prop-2-en-1-yl substituent in 2-oxo-8-(prop-2-en-1-yl)-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

2-oxo-8-prop-2-enyl-N-(4-sulfamoylphenyl)chromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c1-2-4-12-5-3-6-13-11-16(19(23)26-17(12)13)18(22)21-14-7-9-15(10-8-14)27(20,24)25/h2-3,5-11H,1,4H2,(H,21,22)(H2,20,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVDJGMXHLKYHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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